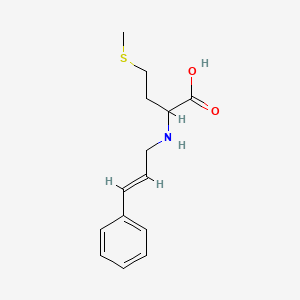

N-cinnamyl(methyl)homocysteine

Description

N-Cinnamyl(methyl)homocysteine is a synthetic derivative of homocysteine (Hcy), a sulfur-containing amino acid involved in methionine metabolism and linked to cardiovascular and neurodegenerative pathologies.

Properties

Molecular Formula |

C14H19NO2S |

|---|---|

Molecular Weight |

265.371 |

IUPAC Name |

4-methylsulfanyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid |

InChI |

InChI=1S/C14H19NO2S/c1-18-11-9-13(14(16)17)15-10-5-8-12-6-3-2-4-7-12/h2-8,13,15H,9-11H2,1H3,(H,16,17)/b8-5+ |

InChI Key |

GJCCPYUDKVHWFA-VMPITWQZSA-N |

SMILES |

CSCCC(C(=O)O)NCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Homocysteine (Hcy)

- Structure: (2S)-2-amino-4-sulfanylbutanoic acid.

- Key Features: Free thiol group (-SH) and amino group (-NH2).

- Biological Role : Induces oxidative stress via NAD(P)H oxidase activation, promotes endothelial dysfunction, and modifies proteins via N- or S-homocysteinylation .

- Metabolism : Converted to methionine via remethylation or to cysteine via transsulfuration .

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine

- Structure : N-acetylated cysteine with a methylcarbamoyl group on the sulfur.

- Key Features: Acetylated amino group and stabilized thiol via carbamoylation.

- Synthesis : Reacting N-acetylcysteine (NAC) with methyl isocyanate .

- Properties : Increased stability compared to free Hcy; used in detoxification studies .

N-Acetyl-S-(aryl carbamoyl)cysteine Derivatives

- Examples : Compounds with o-nitro-p-trifluoromethylphenyl or o-chloro-p-nitrophenyl substituents ().

- Synthesis : NAC reacted with aryl isocyanates.

- Key Differences : Bulky aryl groups enhance steric hindrance, altering enzyme interactions (e.g., inhibition of lysyl oxidase) .

S-Adenosylhomocysteine (SAH)

- Structure: Hcy linked to adenosine via a thioether bond.

- Role : Potent methyltransferase inhibitor; regulates epigenetic modifications .

- Metabolism: Reversibly hydrolyzed to Hcy and adenosine by SAH hydrolase .

Functional and Metabolic Comparisons

Table 1: Structural and Functional Properties

Table 2: Metabolic Pathways

Mechanistic Differences

- N-Homocysteinylation : Hcy-thiolactone modifies lysine residues in proteins, impairing function (e.g., Na+/K+-ATPase inhibition) . This compound’s bulky cinnamyl group may reduce this modification.

- S-Homocysteinylation : Free thiols in Hcy form disulfide bonds with proteins, altering redox balance. Methylation at the sulfur (as in this compound) would prevent this .

- Antioxidant Potential: N-acetylated derivatives (e.g., ) show enhanced stability and reduced pro-oxidant effects compared to Hcy. Similar benefits may extend to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.